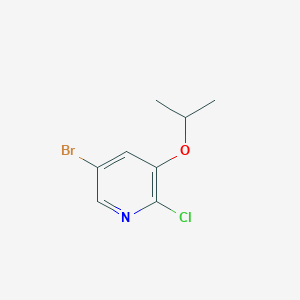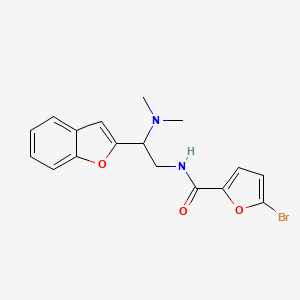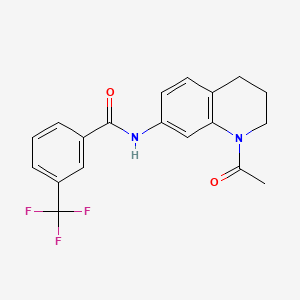
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-3-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related quinoline derivatives involves tailored reactions to introduce trifluoromethyl groups and other substituents, enhancing their chemical utility. For instance, 3-trifluoroacetyl-quinolin-2(1H)-ones have been used as carbonyl and acid surrogates in Passerini- and Ugi-type reactions, leading to α-trifluoromethyl-α-hydroxy carboxamides and α-trifluoromethyl α-amino acids under mild conditions (Desagoni et al., 2022).
Molecular Structure Analysis
Structural analysis of quinoline derivatives often involves spectroscopic methods such as NMR, IR, and mass spectrometry. The molecular structure is key to understanding the compound's reactivity and interaction with various chemical entities. For example, studies on nickel complexes bearing N-(2-(1H-benzo[d]imidazol-2-yl)quinolin-8-yl)benzamide derivatives revealed detailed insights into their molecular structure through elemental and spectroscopic analyses, including X-ray diffraction (Kefeng Wang, M. Shen, Wen‐Hua Sun, 2009).
Chemical Reactions and Properties
Quinoline derivatives participate in various chemical reactions, contributing to their versatile chemical properties. The synthesis and reaction conditions significantly affect their reactivity and potential applications. For instance, the synthesis of novel N-(1-benzylpiperidin-4-yl) quinoline-4-carboxamides as potential acetylcholinesterase inhibitors highlighted the importance of reaction conditions on the final product's activity (Haniyeh Pashaei et al., 2021).
Physical Properties Analysis
The physical properties of quinoline derivatives, such as melting points and solubility, are crucial for their application in various fields. These properties can be tailored through specific substitutions on the quinoline core. For example, polymorphs and salts of 4-nitro-N-(quinolin-8-yl)benzamide have been characterized to understand their different packing patterns and the impact on physical properties (Prithiviraj Khakhlary, J. Baruah, 2014).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are defined by the compound's molecular structure. Studies on tautomeric preferences of 8-acylquinolin-2-yl derivatives of 1,3-diketones, for instance, highlight the importance of electron delocalization and hydrogen bonding in determining stability and reactivity (R. Dobosz, B. Ośmiałowski, R. Gawinecki, 2010).
Aplicaciones Científicas De Investigación
Antimicrobial and Antitubercular Activities
Research has demonstrated the synthesis of novel carboxamide derivatives of 2-quinolones, exhibiting promising antibacterial, antifungal, and antitubercular activities. These compounds were synthesized through a series of chemical reactions and tested for their biological activities using methods like tube dilution and microplate Alamar blue assay, highlighting their potential as therapeutic agents against infectious diseases (Kumar, Fernandes, & Kumar, 2014).
Chemical Synthesis Techniques
The chemical synthesis of N-(quinolin-8-yl)benzamide derivatives through techniques like copper(II)-catalyzed remote sulfonylation and chitosan@Copper(II)-catalyzed trifluoromethylation highlights innovative approaches in organic synthesis. These studies showcase the development of environmentally friendly and efficient methods to synthesize quinoline derivatives with potential applications in medicinal chemistry (Xia et al., 2016; Shen et al., 2016).
Antimicrobial Screening
Further exploration into the antimicrobial properties of novel series of 2-azetidinone derivatives integrated with quinoline, pyrazole, and benzofuran moieties, as well as other quinoline derivatives, underscores the potential of these compounds in combating bacterial infections. These studies involved synthesizing various derivatives and testing their in vitro antibacterial activity, providing insights into the structure-activity relationships and the potential for developing new antimicrobial agents (Idrees et al., 2020).
Molecular Dynamic Simulation and Biological Evaluation
The design and synthesis of N-(1-benzylpiperidin-4-yl) quinoline-4-carboxamide derivatives as potential acetylcholinesterase inhibitors for treating neurological disorders like Alzheimer's disease highlight the therapeutic applications of quinoline derivatives. These compounds were evaluated through molecular dynamics simulation, docking studies, and in vitro evaluation, emphasizing the importance of computational methods in drug discovery (Pashaei et al., 2021).
Novel Synthesis Approaches and Biological Activities
Research on the synthesis of novel quinoline derivatives, such as 3-(2-(4-(substituted-benzo[d]thiazol-2-yl)phenylamino)acetyl)-4‑hydroxy-1-methyl/phenyl quinolin-2(1H)-one, and their evaluation as anticancer and antimicrobial agents, demonstrates the versatility of quinoline compounds in medicinal chemistry. These studies provide insights into the potential mechanisms of action and the importance of structural modifications to enhance biological activities (Bolakatti et al., 2020).
Propiedades
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O2/c1-12(25)24-9-3-5-13-7-8-16(11-17(13)24)23-18(26)14-4-2-6-15(10-14)19(20,21)22/h2,4,6-8,10-11H,3,5,9H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTEHHZOCLHPTBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(trifluoromethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-2-[4-(furan-2-yl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)prop-2-enenitrile](/img/structure/B2489172.png)
![2-Chloro-1-[4-(1-cyclopropyltriazole-4-carbonyl)piperazin-1-yl]ethanone](/img/structure/B2489173.png)

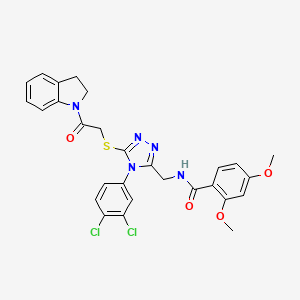
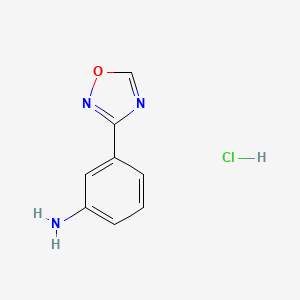

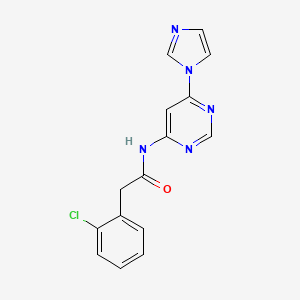
![2-[1-(4-Ethoxyphenyl)sulfonylpiperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2489184.png)

![3-[[2-(4-oxoquinazolin-3-yl)acetyl]amino]propanoic Acid](/img/structure/B2489189.png)
![2-[4-[4-(4-Methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]-1,3-benzoxazole](/img/structure/B2489190.png)
